Structural Necessity of the 3-Isobutyl-tetrahydro Core for Potent Dual c-Met/VEGFR-2 Kinase Inhibition
The specific 3-isobutyl-tetrahydro core is non-negotiable for accessing the dual c-Met/VEGFR-2 inhibitory pharmacophore described in the primary SAR literature. The most optimized derivative built directly on this core, compound 17l, demonstrates excellent dual kinase inhibitory activities: c-Met IC50 = 26.00 nM and VEGFR-2 IC50 = 2.6 µM [1]. This compound is derived from a focused library of over 20 analogs all utilizing the target scaffold, confirming the core is essential for this activity profile. In contrast, derivatives built on a closely related but distinct core, such as 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine, are documented in separate patent literature as selective NK-3 receptor antagonists, a completely different target class, with no reported activity against c-Met or VEGFR-2 [2]. This divergence underscores that simple core alterations reroute the biological selectivity entirely.
| Evidence Dimension | Kinase Inhibitory Activity (c-Met/VEGFR-2) vs. GPCR Antagonism (NK-3) |
|---|---|
| Target Compound Data | Scaffold yields c-Met IC50 = 26.00 nM and VEGFR-2 IC50 = 2.6 µM for its optimized lead (Compound 17l). Core is essential for this profile. |
| Comparator Or Baseline | 3-Trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine core derivatives. |
| Quantified Difference | Complete target switch: from dual kinase (nM potency) to NK-3 receptor antagonism (no kinase activity reported). |
| Conditions | In vitro kinase inhibition assays and cell-free binding assays for GPCR targets, as per respective publications. |
Why This Matters
This evidence confirms the core's structural uniqueness is a prerequisite for a specific kinase inhibition profile, making it an indispensable starting material for developing c-Met/VEGFR-2 targeted therapies, unlike its core analogs which lead to entirely different biological targets.
- [1] PMC. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Front. Chem., 2022, 10, 815534. View Source
- [2] Patent US10836768. Chiral N-acyl-5,6,7(8-substituted)-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazines as selective NK-3 receptor antagonists. Google Patents, 2018. View Source
